5-Acetyloxy-4-acetyl-resorcinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyloxy-4-acetyl-resorcinol typically involves the acetylation of resorcinol derivatives. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyloxy-4-acetyl-resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Resorcinol derivatives.
Substitution: Various substituted resorcinol compounds.
Scientific Research Applications
5-Acetyloxy-4-acetyl-resorcinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of 5-Acetyloxy-4-acetyl-resorcinol involves its interaction with various molecular targets. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Resorcinol: A parent compound with similar chemical properties but lacking the acetyl groups.
4-Acetyl-resorcinol: A derivative with only one acetyl group.
5-Acetyloxy-resorcinol: Another derivative with a single acetyl group at a different position.
Uniqueness: 5-Acetyloxy-4-acetyl-resorcinol is unique due to the presence of two acetyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-acetyl-3,5-dihydroxyphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(11)10-8(14)3-7(13)4-9(10)15-6(2)12/h3-4,13-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUKDFYGDWNOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675503 |
Source
|
Record name | 2-Acetyl-3,5-dihydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52751-41-4 |
Source
|
Record name | 2-Acetyl-3,5-dihydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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